molecular formula C21H14ClN3O3S B14092580 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14092580
M. Wt: 423.9 g/mol
InChI Key: VJUXSPIAKYUQME-UHFFFAOYSA-N
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Description

7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of heterocyclic structuresThe presence of the thiadiazole ring, known for its versatile biological activities, adds to the compound’s significance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting with the preparation of the thiadiazole ring. The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions . The chromeno[2,3-c]pyrrole moiety is then introduced through a series of condensation reactions involving appropriate aldehydes and amines .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds with potentially unique properties .

Mechanism of Action

The mechanism of action of 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various biological targets, including enzymes and receptors, potentially disrupting cellular processes such as DNA replication and protein synthesis . This disruption can lead to the inhibition of cancer cell growth and proliferation .

Properties

Molecular Formula

C21H14ClN3O3S

Molecular Weight

423.9 g/mol

IUPAC Name

7-chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C21H14ClN3O3S/c1-2-15-23-24-21(29-15)25-17(11-6-4-3-5-7-11)16-18(26)13-10-12(22)8-9-14(13)28-19(16)20(25)27/h3-10,17H,2H2,1H3

InChI Key

VJUXSPIAKYUQME-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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